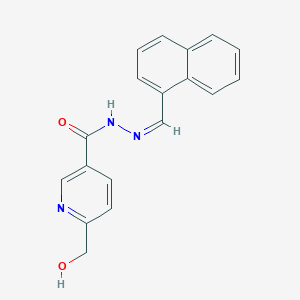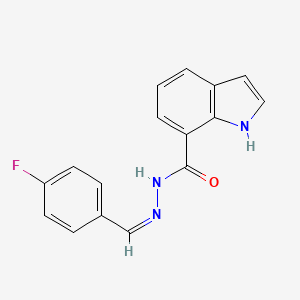![molecular formula C18H25N3O B5911435 1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)
1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone, commonly known as CHPH, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. In
作用機序
The mechanism of action of CHPH involves the inhibition of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs. CHPH has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CHPH has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. CHPH has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using CHPH in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using CHPH is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are many potential future directions for research involving CHPH. One area of interest is the development of new drugs that target the enzymes inhibited by CHPH. Another area of interest is the use of CHPH as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CHPH could be used as a tool to study the mechanisms of drug metabolism and the effects of drugs on the brain.
Conclusion:
In conclusion, CHPH is a synthetic compound that has shown to have a wide range of applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in the metabolism of drugs, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for research involving CHPH.
合成法
The synthesis of CHPH involves the reaction of 1,2-cyclohexanedione with 4-(1-piperidinylmethyl)aniline in the presence of a reducing agent. The reaction yields a white crystalline solid that is purified using recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
科学的研究の応用
CHPH has been extensively studied for its potential use in scientific research. It has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. CHPH has been used as a fluorescent probe to study the binding of proteins to DNA. It has also been used to study the mechanism of action of enzymes involved in the metabolism of drugs.
特性
IUPAC Name |
(2Z)-2-[[4-(piperidin-1-ylmethyl)phenyl]hydrazinylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18-7-3-2-6-17(18)20-19-16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h8-11,19H,1-7,12-14H2/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTUMCHNNFUPK-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NN=C3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[[4-(piperidin-1-ylmethyl)phenyl]hydrazinylidene]cyclohexan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)

![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)